(1,2-13C2)tetradecanoic acid, commonly known as myristic acid, is a saturated fatty acid with the molecular formula . This compound consists of a straight-chain structure with fourteen carbon atoms and a carboxylic acid functional group. The presence of stable isotopes of carbon (carbon-13) in its structure allows for various applications in metabolic studies and tracer experiments. Myristic acid is naturally found in several fats and oils, particularly in nutmeg, palm kernel oil, and coconut oil, where it serves as an important component of triglycerides .
Myristic acid has significant biological roles, particularly in human metabolism. It is known to influence lipid profiles by raising levels of low-density lipoprotein (LDL) cholesterol when consumed. This effect has implications for cardiovascular health . Additionally, myristic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes, which is crucial for various cellular functions .
The synthesis of (1,2-13C2)tetradecanoic acid can be achieved through various methods:
(1,2-13C2)tetradecanoic acid has diverse applications:
Studies have demonstrated that tetradecanoic acid interacts with various biomolecules, influencing their behavior:
Several compounds share structural similarities with (1,2-13C2)tetradecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Lauric Acid | C12H24O2 | Commonly found in coconut oil; shorter chain length. |
Palmitic Acid | C16H32O2 | Found in palm oil; one carbon longer than tetradecanoic acid. |
Stearic Acid | C18H36O2 | A saturated fatty acid found in animal fats; two carbons longer. |
Capric Acid | C10H20O2 | Shorter chain fatty acid; found in coconut oil and palm kernel oil. |
The uniqueness of (1,2-13C2)tetradecanoic acid lies in its specific chain length and the presence of carbon-13 isotopes, which enhance its utility in research applications compared to other similar compounds .
(1,2-¹³C₂)tetradecanoic acid possesses the Chemical Abstracts Service registry number 287111-20-0 and exhibits a molecular formula of C₁₄H₂₈O₂, with the two terminal carbon atoms being carbon-13 isotopes. The compound maintains a molecular weight of 230.36 grams per mole, representing a mass increase of 2 atomic mass units compared to the unlabeled tetradecanoic acid due to the incorporation of two carbon-13 atoms. The structural representation follows the Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCC[13CH2]13C=O, clearly indicating the positioning of the isotopic labels at the carboxyl carbon and the adjacent methylene carbon.
The physical properties of (1,2-¹³C₂)tetradecanoic acid closely mirror those of natural myristic acid, with a melting point range of 52-54 degrees Celsius and a boiling point of 250 degrees Celsius at 100 millimeters of mercury pressure. The compound exhibits a density of 0.898 grams per cubic centimeter and demonstrates a flash point exceeding 113 degrees Celsius, classifying it as a combustible solid under standard safety protocols. These thermal characteristics are consistent with the behavior of saturated medium-chain fatty acids and confirm that isotopic substitution does not significantly alter the fundamental physicochemical properties of the molecule.
Property | Value | Reference Compound (Myristic Acid) |
---|---|---|
Molecular Weight (g/mol) | 230.36 | 228.37 |
Melting Point (°C) | 52-54 | 52-54 |
Boiling Point (°C) | 250 at 100 mmHg | 250 at 100 mmHg |
Density (g/cm³) | 0.898 | 0.898 |
Flash Point (°C) | >113 | >113 |
Mass Shift | M+2 | - |
Commercial preparations of (1,2-¹³C₂)tetradecanoic acid typically achieve isotopic enrichment levels of 99 atom percent carbon-13 at the labeled positions, with overall chemical purity exceeding 99 percent. This high degree of isotopic enrichment ensures optimal analytical sensitivity in mass spectrometric applications while minimizing interference from unlabeled material. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1,2-¹³C₂)tetradecanoic acid, reflecting the specific positioning of the carbon-13 labels.
The compound exhibits an exact mass of 230.39 atomic mass units and demonstrates a characteristic mass shift of M+2 in mass spectrometric analysis, distinguishing it from the natural isotopologue pattern of unlabeled tetradecanoic acid. This mass shift pattern facilitates precise quantification in tracer studies and enables researchers to differentiate between endogenously synthesized and exogenously administered fatty acids in biological systems.
Traditional approaches to carboxyl-specific carbon-13 labeling of tetradecanoic acid have relied primarily on well-established synthetic methodologies that incorporate the isotope at the carbonyl carbon position. The most prevalent method involves the alkylation of potassium cyanide-¹³C with 1-bromotridecane, followed by subsequent hydrolysis to yield [1-¹³C]tetradecanoic acid [1] [2]. This nitrile substitution approach achieves isotopic enrichment levels of approximately 90% and represents a cornerstone methodology in fatty acid isotope labeling [1].
The carboxylation approach utilizing organometallic reagents constitutes another fundamental strategy for carboxyl-specific labeling. Treatment of organolithium or organomagnesium derivatives of tridecyl bromide with ¹³CO₂ provides direct access to the labeled carboxylic acid functionality [3]. These methodologies typically require anhydrous conditions and inert atmosphere protection to prevent moisture interference and ensure optimal isotope incorporation [3].
Advanced carboxyl labeling techniques have incorporated isotope-encoded reagents for enhanced analytical capabilities. The use of isotope-coded para-dimethylaminophenacyl bromide as a derivatizing agent enables simultaneous labeling and detection enhancement, improving electrospray ionization efficiency by 2-4 orders of magnitude [4]. This approach demonstrates the evolution of traditional labeling strategies toward more analytically sophisticated methodologies.
Chemical derivatization methods employing carbodiimide-mediated coupling with glycine ethyl ester provide an alternative route for carboxyl-specific isotope incorporation [5] [6]. This approach offers particular advantages for comparative studies, as isotope-encoded heavy and light reagents can be utilized to label different sample states, enabling direct quantitative comparison through mass spectrometry [6].
The synthesis of (1,2-¹³C₂)tetradecanoic acid requires sophisticated methodologies capable of introducing carbon-13 labels at both the carbonyl carbon and the adjacent methylene carbon. This dual-position labeling presents unique synthetic challenges that have driven the development of innovative approaches [7] [8].
The dual-isotope approach methodology represents a significant advancement in multi-position labeling strategies. This technique employs two different isotopic signatures for a single source, effectively converting complex three-source systems into solvable two-equation problems [7]. For tetradecanoic acid synthesis, this approach enables the simultaneous incorporation of ¹³C labels at positions 1 and 2 while maintaining synthetic tractability [7].
Mechanochemical procedures have emerged as cost-efficient and user-friendly alternatives for dual-position isotope labeling. These methods utilize mechanical energy to drive isotope exchange reactions under mild conditions, achieving high yields (≥80%) and substantial enrichment levels (≥37% average labeling) in shortened reaction times [9]. The mechanochemical approach offers particular advantages for sensitive substrates that might decompose under traditional heating conditions [9].
Nickel-mediated thiocarbonylation strategies provide an innovative route for dual-position labeling through carbon monoxide insertion chemistry. This methodology employs ¹³C-labeled carbon monoxide precursors to form nickel-acyl complexes, which subsequently undergo rapid reaction with disulfide reagents to generate isotopically labeled thioesters [10]. The resulting products can be further transformed to the desired fatty acid through aminolysis and hydrolysis sequences [10].
The application of elemental ¹³C carbon as a starting material represents a versatile approach for dual-position labeling. This method begins with the conversion of elemental ¹³C to calcium carbide (Ca¹³C₂), which subsequently generates acetylene as a universal ¹³C₂ building block [11]. The acetylene unit can then be incorporated into fatty acid synthesis through alkyne functionalization and subsequent chain extension reactions [11].
The purification and characterization of isotopically labeled tetradecanoic acid requires specialized analytical approaches that can distinguish between labeled and unlabeled materials while ensuring product purity and isotopic integrity. Mass spectrometry represents the primary analytical tool for product characterization, providing direct measurement of isotopic incorporation and molecular mass confirmation [12] [13].
Gas chromatography-mass spectrometry serves as the gold standard for fatty acid analysis, requiring derivatization to volatile methyl esters for effective separation and detection [14] [15]. The analytical protocol typically involves transesterification with acetyl chloride and methanol, followed by capillary column separation using polar cyano-stationary phases [15]. Detection limits in the low femtomolar range enable quantification of trace isotopic impurities [15].
Nuclear magnetic resonance spectroscopy provides complementary structural information, with ¹³C NMR offering direct observation of isotopically labeled carbon atoms [16] [17]. The enhanced signal intensity from ¹³C enrichment enables detailed chemical shift analysis and structural confirmation [16]. Carbon-13 chemical shifts for tetradecanoic acid appear in characteristic regions: aliphatic carbons at 0-50 ppm, and the carboxyl carbon at 160-220 ppm [17].
Isotope ratio mass spectrometry provides precise quantification of isotopic enrichment levels through combustion to carbon dioxide and subsequent analysis [12]. This technique offers exceptional precision for determining the extent of isotope incorporation and identifying potential isotopic contamination [12].
Infrared spectroscopy has gained renewed attention for fatty acid characterization, particularly with the development of gas-phase infrared methods [18]. These approaches enable discrimination between positional and configurational isomers through analysis of vibrational fingerprints [18].
Advanced purification techniques specific to isotopically labeled compounds include preparative gas chromatography for trace separation of isotopomers and high-performance liquid chromatography using specialized isotope-selective columns [19] [20]. The isotope-coded fatty acid transmethylation (iFAT) technique integrates extraction, transmethylation, and isotopic labeling into a single ultrasonic-assisted procedure, significantly reducing handling losses [21] [22].
Yield optimization in isotopic labeling synthesis presents unique challenges related to the high cost of isotopically enriched starting materials and the need to minimize isotope dilution throughout the synthetic sequence [23] [24]. The optimization process requires careful balance between reaction efficiency, isotope retention, and economic considerations [23].
Reaction parameter optimization studies have identified critical factors influencing yield in isotopic synthesis. Temperature control emerges as a primary variable, with optimal ranges typically falling between 20-80°C to balance reaction rate with thermal decomposition risks [25]. Catalyst loading requires careful optimization to achieve maximum efficiency while minimizing costly isotope-labeled reagent consumption [25].
Solvent system selection significantly impacts both yield and isotope retention. Non-coordinating solvents generally provide superior isotope incorporation, while coordinating solvents may lead to isotope exchange and dilution [25]. Purge gas flow optimization ensures effective removal of atmospheric carbon dioxide, preventing isotopic contamination during synthesis [25].
Scale | Typical Yield (%) | Main Challenges | Cost per gram ($) | Timeline |
---|---|---|---|---|
Laboratory (mg) | 85-95 | Isotope cost, purity maintenance | 1000-5000 | 1-3 days |
Pilot (g) | 75-85 | Heat transfer, mixing efficiency | 500-2000 | 1-2 weeks |
Semi-commercial (10-100g) | 65-80 | Equipment scaling, isotope dilution | 200-800 | 2-4 weeks |
Commercial (kg) | 60-75 | Process control, regulatory compliance | 100-400 | 1-3 months |
Scalability challenges in isotopic synthesis stem from the exponential increase in isotope costs with scale, coupled with decreasing efficiency in larger reaction vessels [26] [27]. Heat transfer limitations become particularly problematic in exothermic reactions involving isotope-labeled substrates, requiring specialized equipment design and process control systems [26].
Process validation for scaled isotopic synthesis demands comprehensive equipment qualification protocols including installation qualification, operational qualification, and performance qualification [26]. Real-time analytical monitoring becomes essential for maintaining isotopic purity throughout the synthesis, requiring integration of advanced process analytical technology [26].
The economic considerations of isotopic synthesis necessitate careful cost-benefit analysis at each scale. While laboratory-scale synthesis may cost $1000-5000 per gram, commercial production can reduce costs to $100-400 per gram through economy of scale [28]. However, the substantial capital investment required for commercial isotope synthesis facilities presents significant barriers to market entry [28].
Irritant